Zolenzepine
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Overview
Description
Zolenzepine is a chemical compound known for its neuroleptic properties. It is primarily used as an antipsychotic agent and has been utilized in various regions, including Japan and some parts of Europe, since the 1980s . This compound is a member of the thienobenzodiazepine class of compounds and is structurally related to other antipsychotic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zolenzepine involves several key steps. One common method includes the reaction of 4-chloroacetyl-1,3-dimethyl-1,4,9,10-tetrahydropyrazolo[4,3-b][1,5]benzodiazepin-10-one with N-methylpiperazine in the presence of toluene at 80°C for 2 hours . This reaction yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Zolenzepine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
Scientific Research Applications
Zolenzepine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of thienobenzodiazepine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders.
Industry: Employed in the development of new antipsychotic medications and related therapeutic agents.
Mechanism of Action
Zolenzepine exerts its effects by acting as a dopamine antagonist. It has a high affinity for D1- and D2-like receptors, which are involved in the regulation of mood, cognition, and behavior . By blocking these receptors, this compound helps to alleviate symptoms of psychosis, such as hallucinations and delusions.
Comparison with Similar Compounds
Olanzapine: Another thienobenzodiazepine with similar antipsychotic properties.
Clozapine: Known for its effectiveness in treatment-resistant schizophrenia but has a different side effect profile.
Risperidone: Atypical antipsychotic with a broader receptor binding profile.
Uniqueness: Zolenzepine is unique in its specific receptor binding affinity and its effectiveness in certain patient populations who do not respond well to other antipsychotics. Its side effect profile also differs, making it a valuable option in the pharmacological management of psychotic disorders.
Properties
CAS No. |
78208-13-6 |
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Molecular Formula |
C19H24N6O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrazolo[3,4-c][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C19H24N6O2/c1-13-17-18(23(3)21-13)19(27)20-14-6-4-5-7-15(14)25(17)16(26)12-24-10-8-22(2)9-11-24/h4-7H,8-12H2,1-3H3,(H,20,27) |
InChI Key |
OBVFNDZOAJBXJM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CN4CCN(CC4)C)C |
Canonical SMILES |
CC1=NN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CN4CCN(CC4)C)C |
Key on ui other cas no. |
78208-13-6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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